molecular formula C21H30N6O3 B6434213 8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900294-42-0

8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B6434213
CAS No.: 900294-42-0
M. Wt: 414.5 g/mol
InChI Key: XFTWYGVTQDSEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by a cyclohexyl group at the 8-position, a morpholinoethyl chain at the 3-position, and methyl groups at the 1- and 7-positions. This compound belongs to the 1H-imidazo[2,1-f]purine-2,4-dione class, which has garnered interest for its structural versatility in modulating neurotransmitter receptors and enzymes.

The morpholinoethyl substituent in this compound may influence pharmacokinetic properties, such as lipophilicity and blood-brain barrier penetration, compared to analogs with piperazinyl or phenylpiperazinyl groups .

Properties

IUPAC Name

6-cyclohexyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3/c1-15-14-26-17-18(22-20(26)27(15)16-6-4-3-5-7-16)23(2)21(29)25(19(17)28)9-8-24-10-12-30-13-11-24/h14,16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTWYGVTQDSEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)CCN5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, dimethylamine, and morpholine, which undergo a series of condensation and cyclization reactions under controlled conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe), leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), sodium methoxide (NaOMe)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted imidazo[2,1-f]purine derivatives.

Scientific Research Applications

8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or anti-viral properties.

    Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.

    Chemical Biology: The compound is used as a probe to study cellular processes and pathways, providing insights into its effects on cellular functions.

    Industrial Applications: It may be utilized in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Targets

The table below summarizes key structural differences and pharmacological profiles of 8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and related derivatives:

Compound Name & Structure Key Substituents Primary Targets Therapeutic Activity
Target Compound : 8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4-dione 8-cyclohexyl, 3-(2-morpholinoethyl) Not explicitly reported (inferred: 5-HT1A/7, PDEs) Potential antidepressant/neuropsychiatric use
AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 8-(4-(2-fluorophenylpiperazinyl)butyl) 5-HT1A (Ki = 0.6 nM) Antidepressant, partial 5-HT1A agonist
AZ-861 : 8-(4-(3-trifluoromethylphenylpiperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 8-(4-(3-CF3-phenylpiperazinyl)butyl) 5-HT1A (Ki = 0.2 nM) Stronger 5-HT1A agonism, antidepressant
Compound 3i : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione 8-pentyl chain with 2-fluorophenylpiperazine, 7-methyl 5-HT1A/5-HT7 Antidepressant (2.5–5 mg/kg), anxiolytic
CB11 : 8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4-dione 8-(2-aminophenyl), 3-butyl PPARγ Anti-cancer (NSCLC apoptosis)
Compound 5 : 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione 8-dihydroisoquinolinylbutyl 5-HT1A, PDE4B/PDE10A Dual receptor/enzyme inhibition

Functional and Pharmacokinetic Differences

  • Receptor Affinity: AZ-861 exhibits stronger 5-HT1A agonism than AZ-853 due to its 3-trifluoromethylphenyl group enhancing receptor interaction . The target compound’s morpholinoethyl group may reduce α1-adrenergic off-target effects compared to AZ-853, which shows hypotensive side effects .
  • Brain Penetration: AZ-853’s superior antidepressant efficacy over AZ-861 is attributed to better CNS penetration despite weaker receptor affinity . The morpholinoethyl group in the target compound may similarly enhance bioavailability.
  • Safety Profiles: AZ-853: Weight gain, α1-adrenolytic hypotension . AZ-861: Lipid metabolism disturbances without weight gain . Compound 3i: No significant sedation or anticholinergic effects at therapeutic doses .

Research Findings and Clinical Implications

  • Structural-Activity Relationships (SAR): Piperazinylalkyl chain length (e.g., butyl in AZ-853 vs. pentyl in 3i) impacts 5-HT1A affinity and antidepressant potency . Electron-withdrawing groups (e.g., -CF3 in AZ-861) enhance 5-HT1A binding . Morpholinoethyl substituents may reduce cardiovascular side effects compared to piperazinyl groups .
  • Preclinical Data :
    • AZ-853 and AZ-861 lack anticholinergic effects, a significant advantage over tricyclic antidepressants (TCAs) .
    • CB11’s PPARγ activation highlights the therapeutic versatility of imidazopurine-diones beyond neuropsychiatry .

Biological Activity

8-Cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates multiple functional groups, which contribute to its diverse biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include cyclohexylamine, dimethylamine, and morpholine. The synthesis process may utilize solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to enhance reaction efficiency.

Synthetic Route Summary

StepDescription
1Condensation of cyclohexylamine with dimethylamine
2Cyclization reactions to form the imidazo[2,1-f]purine core
3Introduction of the morpholinoethyl group
4Purification and characterization of the final product

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may modulate the activity of these targets, influencing various biochemical pathways involved in inflammation and cancer progression.

Therapeutic Potential

Research indicates that this compound exhibits several promising therapeutic properties:

  • Anti-inflammatory effects : It may inhibit enzymes involved in inflammatory pathways.
  • Anti-cancer activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.
  • Antimicrobial properties : Preliminary studies suggest activity against certain bacterial strains.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar imidazopurines in various biological assays:

  • Antimycobacterial Activity : Compounds structurally related to 8-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine have demonstrated strong antimycobacterial activity with minimal cytotoxicity against mammalian cells. The minimum inhibitory concentration (MIC) was reported at 1 μM against Mycobacterium tuberculosis strains .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure to enhance biological activity. Modifications at specific positions on the purine core have led to improved selectivity and potency against targeted pathogens .
  • Molecular Target Identification : Studies involving resistant strains have identified specific mutations in target enzymes that correlate with resistance to imidazopurine derivatives. This information is crucial for understanding how to overcome resistance mechanisms in drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.